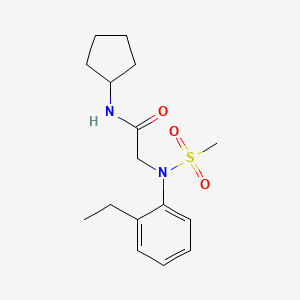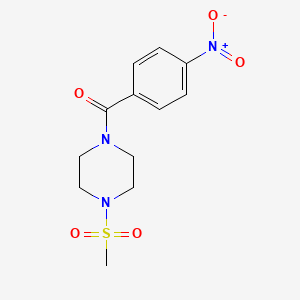
N~1~-cyclopentyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-cyclopentyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as CPG 37849, is a small molecule inhibitor of the protein-protein interaction between the transcription factor c-Myc and its partner Max. The c-Myc/Max complex plays a crucial role in the regulation of cell growth and proliferation, and its dysregulation has been implicated in the development of various types of cancer. Therefore, CPG 37849 has emerged as a promising therapeutic candidate for cancer treatment.
Mecanismo De Acción
N~1~-cyclopentyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 37849 exerts its anticancer effects by disrupting the c-Myc/Max complex, which is essential for the transcriptional activity of c-Myc. By inhibiting this protein-protein interaction, N~1~-cyclopentyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 37849 can suppress the expression of c-Myc target genes that are involved in cell proliferation, survival, and metabolism. This leads to the induction of cell cycle arrest, apoptosis, and autophagy in cancer cells.
Biochemical and Physiological Effects:
N~1~-cyclopentyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 37849 has been shown to have several biochemical and physiological effects on cancer cells. For instance, N~1~-cyclopentyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 37849 can induce the downregulation of c-Myc protein levels, which is associated with the inhibition of cell growth and proliferation. Moreover, N~1~-cyclopentyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 37849 can alter the expression of various genes involved in cell cycle regulation, DNA damage response, and apoptosis, leading to the activation of cell death pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N~1~-cyclopentyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 37849 for lab experiments is its specificity for the c-Myc/Max complex, which makes it a valuable tool for studying the role of this complex in cancer biology. Moreover, N~1~-cyclopentyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 37849 has been shown to have low toxicity in normal cells, which is an important consideration for the development of cancer therapeutics. However, one limitation of N~1~-cyclopentyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 37849 is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on N~1~-cyclopentyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 37849. One area of interest is the development of more potent and selective inhibitors of the c-Myc/Max complex, which could improve the efficacy and specificity of this therapeutic approach. Moreover, the identification of biomarkers that can predict the response to N~1~-cyclopentyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 37849 could help to personalize cancer treatment. Finally, the combination of N~1~-cyclopentyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 37849 with other targeted therapies or immunotherapies could enhance its anticancer effects and overcome resistance mechanisms.
Métodos De Síntesis
N~1~-cyclopentyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 37849 can be synthesized using a multistep synthetic route that involves the reaction of various starting materials, such as cyclopentenone, 2-ethylphenylboronic acid, and methylsulfonyl chloride. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N~1~-cyclopentyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 37849 has been extensively studied for its potential use in cancer therapy. Several preclinical studies have shown that N~1~-cyclopentyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 37849 can inhibit the growth of various cancer cell lines, including lung, breast, and prostate cancer cells. Moreover, N~1~-cyclopentyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 37849 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it may have a synergistic effect with these treatments.
Propiedades
IUPAC Name |
N-cyclopentyl-2-(2-ethyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-3-13-8-4-7-11-15(13)18(22(2,20)21)12-16(19)17-14-9-5-6-10-14/h4,7-8,11,14H,3,5-6,9-10,12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIYQUKTILCORS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(CC(=O)NC2CCCC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-dimethyl-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5747555.png)
![N-{[(3-oxo-1,3-dihydro-2-benzofuran-5-yl)amino]carbonothioyl}nicotinamide](/img/structure/B5747562.png)

![4-{[3-(aminocarbonyl)-4-(4-isopropylphenyl)-5-methyl-2-thienyl]amino}-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5747568.png)
![N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5747571.png)
![1-amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B5747576.png)
![{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}(phenyl)methanone](/img/structure/B5747584.png)
![1-[(5-bromo-2-thienyl)sulfonyl]azepane](/img/structure/B5747609.png)

![N-[4-(dimethylamino)phenyl]-2-methoxyacetamide](/img/structure/B5747618.png)


![4-ethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5747630.png)
